This compound is classified under organic chemistry and belongs to a category of pentacyclic compounds characterized by their intricate ring structures. Its chemical formula is with a molecular weight of approximately 378.4 g/mol. The compound is primarily used for research purposes and is not intended for therapeutic or veterinary applications.
The synthesis of 19-ethyl-8,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione typically involves a multi-step organic synthesis process:
For industrial scalability, continuous flow reactors may be employed to enhance efficiency and reduce costs associated with traditional batch synthesis methods.
The molecular structure of 19-ethyl-8,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione features:
The InChI Key for this compound is HPDRGGNSEBLDKL-NRFANRHFSA-N. The detailed structural representation can be derived from its SMILES notation: CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)CO)O
.
The chemical reactions involving this compound primarily include:
The precise conditions for these reactions depend on the desired outcomes and functional modifications required .
The mechanism of action for 19-ethyl-8,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione involves interactions with specific biological targets:
Further studies are required to elucidate the exact pathways and biological contexts in which this compound operates effectively .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 378.4 g/mol |
Solubility | Varies with solvent; generally soluble in organic solvents |
Melting Point | Not specified |
These properties indicate that the compound has moderate solubility in organic solvents which is typical for complex organic molecules with multiple functional groups.
The applications of 19-ethyl-8,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione are diverse:
Ongoing research aims to clarify its efficacy and safety profiles before any clinical applications can be considered .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2